molecular formula C7H3BrF4O B1446253 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol CAS No. 1805552-60-6

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B1446253
CAS No.: 1805552-60-6
M. Wt: 259 g/mol
InChI Key: XFJGGRVZKUZFRG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring. This compound is notable for its unique chemical properties, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol typically involves the reaction of trifluoromethylbenzene with bromine and fluorine-containing reagents. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include mild temperatures and the use of environmentally benign reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as the preparation of organoboron intermediates, coupling with halogenated precursors, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized phenols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and reactivity. These features make it particularly valuable in the synthesis of complex organic molecules and the development of new materials .

Properties

IUPAC Name

4-bromo-2-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJGGRVZKUZFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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